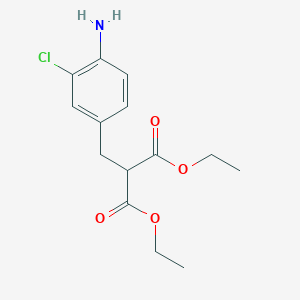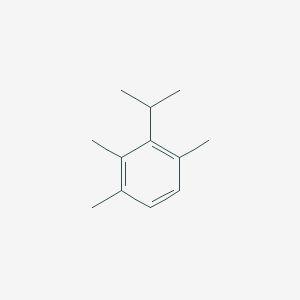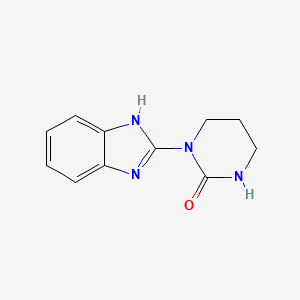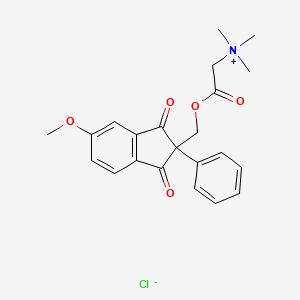
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride is a chemical compound with the molecular formula C₁₆H₃₄Cl₃N₃ and a molecular weight of 374.82 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo nonane core and a piperidinopropyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride involves several steps. One common synthetic route includes the reaction of 3,9-diazabicyclo(3.3.1)nonane with 9-methyl-3-(3-piperidinopropyl) in the presence of hydrochloric acid to form the trihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods ensure consistent quality and high yield of the final product.
化学反応の分析
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidinopropyl side chain, where halogenated reagents replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The piperidinopropyl side chain enhances its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar compounds to 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-3-(3-piperidinopropyl)-, trihydrochloride include:
3,9-Diazabicyclo(3.3.1)nonane: This compound shares the same bicyclic core but lacks the piperidinopropyl side chain.
9-Methyl-3-(3-piperidinopropyl)-3,9-diazabicyclo(3.3.1)nonane: This compound is similar but may differ in the number of hydrochloride groups or other substituents.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
101607-38-9 |
|---|---|
分子式 |
C16H34Cl3N3 |
分子量 |
374.8 g/mol |
IUPAC名 |
9-methyl-3-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrochloride |
InChI |
InChI=1S/C16H31N3.3ClH/c1-17-15-7-5-8-16(17)14-19(13-15)12-6-11-18-9-3-2-4-10-18;;;/h15-16H,2-14H2,1H3;3*1H |
InChIキー |
GXOQUHHRHXVPGU-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCCC1CN(C2)CCCN3CCCCC3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)

![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)








![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)

![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
